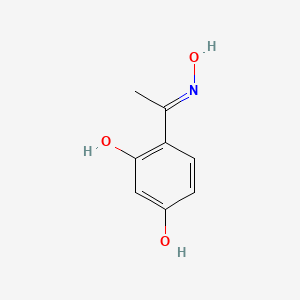

(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime

Description

BenchChem offers high-quality (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5(9-12)7-3-2-6(10)4-8(7)11/h2-4,10-12H,1H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPRUMXSHZSJGM-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1E)-1-(2,4-Dihydroxyphenyl)ethanone Oxime: A Key Intermediate in Drug Discovery

Abstract

(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime, also known as 2',4'-dihydroxyacetophenone oxime, is a pivotal chemical intermediate with significant potential in the landscape of pharmaceutical research and development. Its structural motif, featuring a dihydroxyphenyl ring and an oxime functional group, makes it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The synthesis section details a robust and reproducible protocol, while the characterization section offers an in-depth analysis of its spectral properties. Furthermore, this guide explores the compound's relevance in medicinal chemistry, highlighting its role as a scaffold for developing novel therapeutic agents.

Introduction: The Significance of (1E)-1-(2,4-Dihydroxyphenyl)ethanone Oxime in Medicinal Chemistry

Oximes are a class of organic compounds characterized by the C=N-OH functional group and are recognized for their wide-ranging pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] Their ability to act as intermediates in the synthesis of various heterocyclic compounds further underscores their importance in drug discovery.[3] The subject of this guide, (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime, integrates the reactive oxime moiety with a 2,4-dihydroxyphenyl (resorcinol) scaffold, a common feature in many natural and synthetic bioactive compounds.[4] This unique combination of functional groups provides a rich platform for chemical modification and the exploration of structure-activity relationships in the quest for new therapeutic agents. Derivatives of 2,4-dihydroxyacetophenone have shown promise as inhibitors of phosphodiesterase-1 (PDE-1) and -3, enzymes implicated in various pathological conditions.[5][6]

This guide is designed to provide a detailed, practical, and scientifically grounded resource for the synthesis and understanding of this valuable chemical entity.

Synthesis of (1E)-1-(2,4-Dihydroxyphenyl)ethanone Oxime

The synthesis of (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime is typically achieved through the condensation reaction of 2,4-dihydroxyacetophenone with hydroxylamine. This reaction is a classic example of oxime formation from a ketone.[7]

Reaction Mechanism

The formation of the oxime proceeds via a two-step mechanism:

-

Nucleophilic Addition: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of 2,4-dihydroxyacetophenone. This results in the formation of a tetrahedral intermediate.

-

Dehydration: The tetrahedral intermediate then undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the oxime.

The reaction is often catalyzed by a mild acid or base to facilitate the proton transfer steps involved in the mechanism.

Sources

- 1. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FDA-Approved Oximes and Their Significance in Medicinal Chemistry [mdpi.com]

- 3. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]

Structural Elucidation and Isomeric Stability of Resacetophenone Oxime (RAPOX): A Guide for Synthetic and Analytical Applications

Executive Summary

Resacetophenone oxime (RAPOX), chemically defined as 2',4'-dihydroxyacetophenone oxime, represents a critical class of ortho-hydroxy ketoximes widely utilized in analytical coordination chemistry and emerging metallodrug research. Unlike simple acetophenone oximes, RAPOX exhibits unique stability and chelating potential due to the interplay between its phenolic hydroxyl groups and the oxime moiety.

This technical guide provides a rigorous examination of RAPOX's structural isomerism, a validated synthesis protocol, and its physicochemical characterization. It is designed for researchers requiring high-purity ligands for transition metal chelation or biological assays.

Molecular Architecture and Stereochemical Isomerism

The core structure of RAPOX (

The E/Z Isomerism Conundrum

Oximes exist as

-

The

-Isomer (Syn-Methyl): In this configuration, the oxime hydroxyl group ( -

The Thermodynamic Lock: The proximity of the nitrogen lone pair to the acidic proton of the 2'-phenol facilitates the formation of a stable six-membered pseudo-ring via an intramolecular hydrogen bond (

). This interaction significantly stabilizes the

Isomer Stability Pathway

The following diagram illustrates the thermodynamic preference for the

Figure 1: Isomerization logic showing the thermodynamic shift from Z to E configuration, stabilized by the intramolecular hydrogen bond between the ortho-hydroxyl group and the oxime nitrogen.[3][4][5]

Validated Synthesis Protocol

This protocol utilizes a buffered condensation reaction. The use of Sodium Acetate is critical; it acts as a buffer to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free nucleophilic hydroxylamine (

Reagents and Materials

-

Precursor: Resacetophenone (2,4-dihydroxyacetophenone) - 10.0 g

-

Reagent: Hydroxylamine Hydrochloride (

) - 5.0 g[6] -

Buffer: Sodium Acetate (Anhydrous) - 7.0 g

-

Solvent: Ethanol (95%) and Deionized Water

Step-by-Step Methodology

-

Preparation of Reagent Solution: Dissolve 5.0 g of hydroxylamine hydrochloride and 7.0 g of sodium acetate in 20 mL of deionized water. Ensure complete dissolution to prevent heterogeneous kinetics.

-

Substrate Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of resacetophenone in 40 mL of ethanol.

-

Condensation: Add the aqueous reagent solution to the alcoholic substrate solution.

-

Reflux: Attach a water-cooled condenser and reflux the mixture on a heating mantle for 2.5 to 3 hours .

-

Checkpoint: Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 7:3) to ensure disappearance of the ketone starting material.

-

-

Precipitation: Pour the hot reaction mixture into 200 mL of ice-cold water containing crushed ice. Stir vigorously. The oxime will precipitate as a pale crystalline solid.

-

Purification: Filter the precipitate under vacuum. Wash with cold water (3 x 20 mL) to remove inorganic salts (NaCl).

-

Recrystallization: Recrystallize from hot ethanol or an ethanol/water (1:1) mixture to obtain analytical grade needles.

Figure 2: Synthetic workflow for RAPOX production highlighting the critical buffering and purification steps.

Physicochemical Characterization

To ensure the integrity of the synthesized ligand, compare experimental data against the following standard values.

Quantitative Data Profile

| Parameter | Specification | Structural Insight |

| Molecular Formula | MW: 167.16 g/mol | |

| Melting Point | 144 – 145 °C | Sharp MP indicates high purity and |

| Appearance | Colorless/Pale Yellow Needles | Coloration may indicate oxidation of phenols (store in dark). |

| Solubility | Soluble in Ethanol, Methanol, Acetone | Insoluble in cold water; soluble in dilute NaOH (phenolate formation). |

Spectral Validation

-

Infrared Spectroscopy (FT-IR):

-

3300–3400 cm⁻¹: Broad band corresponding to phenolic

stretching. -

3200–3250 cm⁻¹: Distinct oxime

stretch (often broadened by H-bonding). -

1620–1640 cm⁻¹:

(Imine) stretching vibration. Absence of -

930–950 cm⁻¹:

stretching vibration.

-

-

¹H-NMR (DMSO-d₆, 400 MHz):

-

2.2 (s, 3H): Methyl protons (

- 6.2 – 7.4 (m, 3H): Aromatic protons (Resorcinol ring pattern).

-

10.5 – 11.5 (s, 1H): Oxime

-

12.0+ (s, 1H): Chelated Phenolic

-

2.2 (s, 3H): Methyl protons (

Chelation Chemistry & Applications

RAPOX functions as a bidentate ligand, coordinating to metal ions through the oxime nitrogen and the phenolic oxygen (after deprotonation).

Coordination Mode

Upon reaction with divalent metal ions (

-

Stoichiometry: Typically forms neutral

complexes (1 Metal : 2 Ligands). -

Stability: The formation of a six-membered chelate ring confers high thermodynamic stability, making RAPOX excellent for gravimetric analysis.

Key Applications

-

Analytical Reagent: Used for the spectrophotometric determination of Iron(III) (Purple complex) and Copper(II) (Buff/Green precipitate). It allows for the separation of Copper from Cadmium in acidic media.

-

Biological Activity: The resorcinol moiety provides antioxidant properties. Recent studies investigate RAPOX-metal complexes as antimicrobial agents, where the chelation facilitates transport across lipid membranes of pathogens (Overton's concept of cell permeability).

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Rao, K. B., & Reddy, K. H. (1985). Metal Chelates of Resacetophenone Oxime. Reviews in Analytical Chemistry, 8(3), 211-230. [7]

-

Kukushkin, V. Y., & Pombeiro, A. J. (2005). Oxime Ligands in Coordination Chemistry. Coordination Chemistry Reviews, 249(7-8), 853-883.

-

Singh, R. B., Garg, B. S., & Singh, R. P. (1979). Oximes as Spectrophotometric Reagents—A Review. Talanta, 26(5), 425-444.

Sources

An In-Depth Technical Guide to the Mechanism of Action of Phenolic Oxime Antioxidants

Executive Summary

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer. Phenolic compounds, ubiquitous in nature, are renowned for their potent antioxidant capabilities.[1][2] A specialized subclass, phenolic oximes, integrates the classical radical-scavenging phenol moiety with a versatile oxime group, creating a unique chemical architecture with multifaceted mechanisms of action. This guide provides a comprehensive exploration of how these molecules combat oxidative stress, moving beyond fundamental principles to deliver field-proven insights for the research and development professional. We will dissect their primary radical-scavenging pathways, explore secondary mechanisms such as metal chelation and cellular signaling modulation, and detail the experimental protocols essential for validating their efficacy.

The Landscape of Oxidative Stress and Antioxidant Defense

The Double-Edged Sword: Free Radicals and ROS

Cellular respiration, while essential for life, inevitably produces byproducts known as reactive oxygen species (ROS), which include superoxide anions (O₂⁻•), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (•OH).[1] These molecules contain unpaired electrons, rendering them highly unstable and prone to "stealing" electrons from vital cellular components like DNA, lipids, and proteins, initiating a damaging chain reaction.

The Antioxidant Imperative

Antioxidants are molecules stable enough to donate an electron to a free radical, thereby neutralizing it and terminating the oxidative cascade.[3] Their role is to maintain redox homeostasis. While the body has endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase), an overwhelming ROS burden necessitates intervention from exogenous antioxidants, a critical consideration in therapeutic strategy and drug design.[4]

Phenolic Compounds: Nature's Premier Antioxidants

Phenolic compounds are a vast class of secondary metabolites characterized by an aromatic ring bearing one or more hydroxyl groups.[2][5] This phenolic hydroxyl is the cornerstone of their antioxidant activity, capable of donating a hydrogen atom to quench free radicals.[6] The resulting phenoxyl radical is significantly stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive and unlikely to propagate further oxidation.[7][8]

The Unique Chemical Architecture of Phenolic Oximes

Phenolic oximes are distinguished by the synergistic combination of a phenolic hydroxyl group and an oxime group (-C(R)=NOH) attached to the same aromatic system. This dual functionality endows them with a broader range of protective mechanisms than simple phenols.

Core Structure and Physicochemical Properties

The general structure involves a hydroxyl group positioned ortho to an oxime-substituted carbon on an aromatic ring. This arrangement is crucial for many of its properties, including its ability to form intramolecular hydrogen bonds and act as a potent bidentate ligand for metal ions.[9] The antioxidant efficacy of the molecule is governed by key thermodynamic parameters:

-

Bond Dissociation Enthalpy (BDE): The energy required to break the O-H bond of the phenolic group. A lower BDE facilitates easier hydrogen atom donation, indicating higher antioxidant activity via the Hydrogen Atom Transfer (HAT) mechanism.[10]

-

Ionization Potential (IP): The energy required to remove an electron. A lower IP favors antioxidant action via the Single Electron Transfer (SET) mechanism.[10]

Caption: General chemical structure of a phenolic oxime.

Primary Antioxidant Mechanisms: Direct Radical Scavenging

Phenolic oximes neutralize free radicals primarily through two direct pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[8][11][12]

Hydrogen Atom Transfer (HAT)

This is often considered the most direct and rapid mechanism for radical scavenging. The phenolic oxime (ArOH) donates its phenolic hydrogen atom to a free radical (R•), effectively neutralizing it and stopping the oxidative chain reaction.[8][12]

ArOH + R• → ArO• + RH

The efficiency of this process is directly related to the O-H bond dissociation enthalpy (BDE).[10] Structural features that stabilize the resulting phenoxyl radical (ArO•), such as electron-donating groups on the aromatic ring, will lower the BDE and enhance HAT activity.

Caption: The Hydrogen Atom Transfer (HAT) mechanism.

Single Electron Transfer - Proton Loss (SET-PL)

In the SET mechanism, the phenolic oxime first donates an electron to the free radical, forming a radical cation (ArOH•⁺) and an anion (R⁻).[11][13] This is typically followed by the rapid loss of a proton (H⁺) from the hydroxyl group to the surrounding solvent or the newly formed anion, yielding the same stable phenoxyl radical seen in the HAT pathway. The favorability of this pathway is dictated by the ionization potential (IP) of the antioxidant.[10]

Step 1 (SET): ArOH + R• → ArOH•⁺ + R⁻ Step 2 (Proton Loss): ArOH•⁺ → ArO• + H⁺

Caption: The Single Electron Transfer (SET) mechanism.

Secondary and Tertiary Antioxidant Mechanisms

Beyond direct scavenging, phenolic oximes possess additional protective capabilities that contribute significantly to their overall antioxidant profile.

Metal Chelation: Disarming Fenton and Haber-Weiss Reactions

Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of the highly destructive hydroxyl radical (•OH) from less reactive species like hydrogen peroxide via the Fenton reaction.

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Phenolic oximes are excellent metal chelating agents.[14] The ortho-positioning of the phenolic hydroxyl and the oxime group creates a perfect "pincer" that can bind and sequester these metal ions, rendering them redox-inactive and unable to participate in radical-generating chemistry. This mechanism is a form of "preventative" antioxidant action.

Caption: Prevention of the Fenton reaction via metal chelation.

Modulation of Cellular Signaling: The Nrf2 Pathway

Phenolic compounds can also exert an indirect antioxidant effect by upregulating the cell's own defense systems.[6][15] They can modulate the Nrf2-Keap1 signaling pathway. Under normal conditions, the transcription factor Nrf2 is bound by Keap1 and targeted for degradation.[15] Oxidative stress or the presence of phenolic compounds can disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes, initiating the transcription of a suite of protective enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[15]

Structure-Activity Relationships (SAR)

The antioxidant potency of a phenolic oxime is not static; it is intricately linked to its molecular structure. Understanding these relationships is paramount for the rational design of novel therapeutics.[16][17]

| Structural Feature | Impact on Antioxidant Activity | Rationale |

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) on the ring | Increase | Stabilize the phenoxyl radical through resonance or inductive effects, lowering the BDE.[18] |

| Electron-Withdrawing Groups (e.g., -NO₂, -Cl) on the ring | Decrease | Destabilize the phenoxyl radical, increasing the BDE.[18][19] |

| Steric Hindrance near the phenolic -OH | Variable | Can increase the stability of the phenoxyl radical but may also hinder its ability to approach and react with a target radical.[20] |

| Number/Position of Oxime Groups | Increase | Multiple oxime groups can enhance metal chelation capacity and may contribute to radical scavenging.[21] |

Validating Antioxidant Efficacy: Experimental Protocols

A multi-assay approach is crucial for a comprehensive assessment of antioxidant capacity, as different assays reflect different mechanisms.[5][22][23]

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the SET mechanism and is widely used for initial screening.[24][25] DPPH is a stable, deep violet-colored radical. When it accepts an electron (or hydrogen atom) from an antioxidant, it is reduced to the non-radical form, DPPH-H, and the solution turns yellow. The change in absorbance is measured spectrophotometrically.

Causality: The choice of a methanolic or ethanolic solvent is critical as it readily dissolves both the lipophilic DPPH radical and a wide range of antioxidant compounds. The 517 nm wavelength corresponds to the maximum absorbance of the DPPH radical, providing the highest sensitivity for measuring its disappearance.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of the test compound (phenolic oxime) and a standard (e.g., Trolox, Ascorbic Acid) in methanol.

-

Reaction Initiation: In a 96-well plate, add 100 µL of each concentration of the test compound/standard to respective wells. Add 100 µL of the DPPH solution to all wells. A blank well should contain 100 µL of methanol and 100 µL of DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark condition is essential to prevent photochemical degradation of the DPPH radical.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Data Analysis: Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Caption: Experimental workflow for the DPPH assay.

Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures antioxidant activity via the HAT mechanism, which is particularly relevant to in vivo lipid peroxidation.[13][26] It quantifies the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by a peroxyl radical generator (e.g., AAPH).

Causality: AAPH is chosen as the radical source because its thermal decomposition at 37°C provides a consistent and controlled flux of peroxyl radicals, mimicking biological conditions. Fluorescein is used due to its high fluorescence quantum yield and its susceptibility to oxidation, making its decay a sensitive reporter of radical damage.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4). Prepare dilutions of the test compound and Trolox (standard) in the same buffer. Prepare a solution of the radical generator AAPH.

-

Assay Setup: In a black 96-well plate (to minimize light scatter), add the test compound/standard and the fluorescein solution to each well. Pre-incubate the plate at 37°C for 15 minutes.

-

Initial Reading: Take an initial fluorescence reading (Excitation: 485 nm, Emission: 520 nm).

-

Reaction Initiation: Add the AAPH solution to all wells to initiate the oxidative reaction.

-

Kinetic Measurement: Immediately place the plate back in the reader (maintained at 37°C) and record the fluorescence every 1-2 minutes for at least 60-90 minutes.

-

Data Analysis: Calculate the Area Under the Curve (AUC) for the fluorescence decay for the blank, standard, and samples. The Net AUC for each sample is calculated by subtracting the AUC of the blank. Plot a standard curve of Net AUC versus Trolox concentration. The ORAC value of the sample is then expressed as Trolox Equivalents (TE).

Applications and Future Directions

The unique combination of direct radical scavenging, metal chelation, and potential cell signaling modulation makes phenolic oximes highly attractive candidates for drug development.[1][9] Their established use as industrial corrosion inhibitors and metal extractants speaks to their robust chemical nature.[14] Future research should focus on synthesizing novel derivatives with optimized BDE and IP values, enhancing bioavailability, and further elucidating their interactions with complex biological signaling networks.

Conclusion

Phenolic oximes are a sophisticated class of antioxidants whose mechanism of action extends well beyond simple radical quenching. They operate through a complementary array of pathways—Hydrogen Atom Transfer, Single Electron Transfer, preventative metal chelation, and indirect upregulation of endogenous defenses. A thorough understanding of these mechanisms, validated by a strategic combination of HAT- and SET-based assays, is essential for researchers aiming to harness their full therapeutic potential in the ongoing fight against oxidative stress-related diseases.

References

- Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects – A review. Journal of Functional Foods.

- ResearchGate. (n.d.). Mechanisms of action of phenolic compounds. Antioxidant Activity.

- ResearchGate. (n.d.). Mechanisms of antioxidant reacting with free radical: single electron transfer (SET)

- GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare.

- Sasaki, K., et al. (2002).

- Kumar, N., & Goel, N. (2019).

- Chemistry For Everyone. (2025).

- Pisoschi, A. M., et al. (2022).

- Sakurai, S., et al. (2021). Structure-antioxidant Activity (Oxygen Radical Absorbance Capacity)

- ResearchGate. (n.d.). Radical scavenging and antioxidant activities of phenols, enols and anilines.

- Tandfonline. (2021). Screening and evaluation of antioxidant activity of some amido-carbonyl oxime derivatives and their radical scavenging activities.

- National Institutes of Health. (2020). A simple Cu(II)

- ResearchGate. (n.d.). The structures of phenolic oximes and their complexes.

- Frontiers. (2022).

- National Institutes of Health. (2022).

- Kancheva, V. D., et al. (2023).

- ResearchGate. (n.d.).

- PubMed. (n.d.). Quantitative structure-activity relationship analysis of phenolic antioxidants.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Relationship structure-antioxidant activity of hindered phenolic compounds.

- PubMed Central. (n.d.). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems.

- National Institutes of Health. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.

- MDPI. (2023).

- RSC Publishing. (n.d.). Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis.

- PubMed. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids.

- Wisdomlib. (2025). ABTS, DPPH, FRAP and ORAC assays: Significance and symbolism.

- Indian Journal of Pharmaceutical Sciences. (n.d.).

- MDPI. (n.d.). DPPH Radical Scavenging Assay.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jscholarpublishers.com [jscholarpublishers.com]

- 4. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 6. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plant phenolic antioxidant and prooxidant activities: phenolics-induced oxidative damage mediated by metals in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. scispace.com [scispace.com]

- 14. A simple Cu(II) complex of phenolic oxime: synthesis, crystal structure, supramolecular interactions, DFT calculation and catecholase activity study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. wisdomlib.org [wisdomlib.org]

- 24. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. ijpsonline.com [ijpsonline.com]

The Solubility Profile of 2,4-Dihydroxyacetophenone Oxime: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dihydroxyacetophenone oxime (C₈H₉NO₃, CAS: 6134-79-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the solubility of this compound and offers detailed, field-proven methodologies for its empirical determination. By understanding the interplay of its functional groups—two hydroxyl moieties, an aromatic ring, and an oxime group—researchers can effectively select appropriate solvent systems for synthesis, purification, formulation, and analytical characterization. This guide emphasizes a first-principles approach, combining structural analysis with practical, validated experimental protocols.

Introduction: The Significance of Solubility in a Scientific Context

The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems. For 2,4-Dihydroxyacetophenone oxime, a molecule with applications in organic synthesis and as a potential pharmacophore, understanding its solubility is paramount for a range of applications. From ensuring homogeneity in a reaction mixture to achieving desired concentrations in biological assays, the choice of solvent is a decision that underpins experimental success and reproducibility. This guide moves beyond a simple table of solubility values to provide a deeper understanding of why 2,4-Dihydroxyacetophenone oxime exhibits its specific solubility profile, thereby empowering researchers to make informed decisions.

Molecular Structure and its Influence on Solubility

The solubility of 2,4-Dihydroxyacetophenone oxime is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The molecular structure of 2,4-Dihydroxyacetophenone oxime presents a fascinating case study in the balance of polar and nonpolar characteristics.

-

Aromatic Phenyl Ring: The benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents through London dispersion forces.

-

Hydroxyl Groups (-OH): The two phenolic hydroxyl groups are highly polar and capable of acting as both hydrogen bond donors and acceptors.[2][3] This feature is the primary driver for its solubility in polar protic solvents like water and alcohols.

-

Oxime Group (-C=N-OH): The oxime functional group is also polar and contributes to the molecule's ability to form hydrogen bonds.[4][5] The nitrogen and oxygen atoms possess lone pairs of electrons, making them hydrogen bond acceptors.

The presence of multiple hydrogen bonding sites suggests a significant affinity for polar solvents. However, the nonpolar aromatic ring will limit its solubility in highly polar solvents like water, while enhancing it in solvents with some organic character.

Predicted Solubility Profile:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (methanol, ethanol). These solvents can effectively solvate both the polar hydroxyl and oxime groups and the aromatic ring.

-

Moderate to Low Solubility: Expected in water. While the hydroxyl and oxime groups can hydrogen bond with water, the hydrophobic nature of the phenyl ring will limit its miscibility.[6]

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexane and toluene. These solvents lack the ability to form hydrogen bonds and cannot effectively solvate the highly polar functional groups of the molecule.

Quantitative Determination of Solubility: A Validated Protocol

To move from prediction to empirical data, a robust and reproducible experimental method is essential. The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7]

Experimental Workflow: Shake-Flask Method

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2,4-Dihydroxyacetophenone oxime to a series of glass vials (one for each solvent to be tested). An amount that is visibly in excess of what will dissolve is required to ensure saturation.

-

Pipette a precise volume (e.g., 2 mL) of the selected solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or agitator with temperature control (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.[8]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least one hour to allow undissolved solid to sediment.

-

Carefully withdraw a portion of the supernatant using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove all particulate matter. This step is critical to ensure that only the dissolved compound is being measured.

-

-

Quantification:

-

Method A: UV/Vis Spectroscopy

-

Prepare a stock solution of 2,4-Dihydroxyacetophenone oxime of known concentration in the solvent of interest.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Measure the absorbance of the calibration standards at the wavelength of maximum absorbance (λmax) for the compound.

-

Plot a calibration curve of absorbance versus concentration.

-

Dilute the filtered saturated solution with the same solvent to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original solubility by multiplying the determined concentration by the dilution factor.

-

-

Method B: High-Performance Liquid Chromatography (HPLC) [9][10]

-

Develop an HPLC method (including column, mobile phase, flow rate, and detection wavelength) that provides a sharp, well-resolved peak for 2,4-Dihydroxyacetophenone oxime.

-

Prepare a stock solution and a series of calibration standards of known concentrations.

-

Inject the standards to generate a calibration curve of peak area versus concentration.

-

Inject the filtered saturated solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for any dilution.

-

-

Data Presentation and Interpretation

For clarity and comparative analysis, the empirically determined solubility data should be summarized in a structured table.

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) at 25 °C | Observations |

| Polar Protic | Water | 80.1 | [Experimental Value] | |

| Methanol | 32.7 | [Experimental Value] | ||

| Ethanol | 24.5 | [Experimental Value] | ||

| Polar Aprotic | DMSO | 46.7 | [Experimental Value] | |

| Acetone | 20.7 | [Experimental Value] | ||

| Nonpolar | Toluene | 2.4 | [Experimental Value] | |

| Hexane | 1.9 | [Experimental Value] |

This table should be populated with the results obtained from the experimental protocol.

Interpreting the Results

The quantitative data will provide a clear picture of the solubility profile. It is expected that the results will align with the theoretical predictions based on molecular structure. High solubility values in polar solvents like DMSO and methanol would confirm the dominant role of the hydroxyl and oxime groups in the solvation process. Conversely, low values in hexane would highlight the inability of nonpolar solvents to overcome the strong intermolecular forces within the crystalline solid.

Conclusion and Practical Implications

This guide has established a framework for understanding and determining the solubility of 2,4-Dihydroxyacetophenone oxime. By leveraging the principles of molecular interactions and applying a robust experimental protocol, researchers can confidently select appropriate solvents for their specific applications. This knowledge is crucial for:

-

Synthetic Chemists: Choosing solvents for reactions and crystallizations.

-

Analytical Scientists: Preparing samples for techniques like HPLC and spectroscopy.

-

Formulation Scientists: Developing stable solutions for in vitro and in vivo studies.

The methodologies described herein provide a self-validating system for generating reliable solubility data, forming a critical component of the overall chemical and pharmacological characterization of 2,4-Dihydroxyacetophenone oxime.

References

-

Student Question : How do functional groups like hydroxyl and amino groups affect water solubility? | Chemistry | QuickTakes. (n.d.). Retrieved from [Link]

-

How does adding hydroxyl groups increase the solubility of a hydrocarbon in water? (2022, April 2). Chemistry LibreTexts. Retrieved from [Link]

-

8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Alcohols - Nomenclature and Properties. (2014, September 17). Master Organic Chemistry. Retrieved from [Link]

-

Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. (2008, January 22). PubMed. Retrieved from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews. Retrieved from [Link]

-

Solubility Check in FaSSIF FeSSIF by HPLC. (n.d.). Biorelevant.com. Retrieved from [Link]

-

Oxime. (n.d.). In Wikipedia. Retrieved from [Link]

-

The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Retrieved from [Link]

-

Oxime Esters as Efficient Initiators in Photopolymerization Processes. (2026, January 4). PMC - NIH. Retrieved from [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Oximes: Structure, Formula, Preparation & Uses in Chemistry. (n.d.). Vedantu. Retrieved from [Link]

-

Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. (n.d.). IIVS.org. Retrieved from [Link]

-

how can i test the solubility in hplc please ?. (2009, August 19). Chromatography Forum. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved from [Link]

-

Measurement of water solubility for PFHXA. (2018, March 2). Daikin Chemicals. Retrieved from [Link]

-

Calculation of Aqueous Solubility of Organic Compounds. (n.d.). Retrieved from [Link]

-

Oxime: Definition, Structure, Formation, and Compounds. (n.d.). Chemistry Learner. Retrieved from [Link]

-

How to find solubilities of drugs by using uv-visible spectroscopy?. (2014, January 5). ResearchGate. Retrieved from [Link]

-

Oximes. (n.d.). BYJU'S. Retrieved from [Link]

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. (2023, October 29). PubMed. Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved from [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Student Question : How do functional groups like hydroxyl and amino groups affect water solubility? | Chemistry | QuickTakes [quicktakes.io]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Oxime - Wikipedia [en.wikipedia.org]

- 5. Oxime: Definition, Structure, Formation, and Compounds [chemistrylearner.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorelevant.com [biorelevant.com]

- 9. researchgate.net [researchgate.net]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

Methodological & Application

Unable to Generate a Detailed Protocol for the Spectrophotometric Determination of Nickel Using RAPOX Due to Lack of Specific Source Information

A comprehensive search for a detailed, verifiable protocol for the spectrophotometric determination of nickel using the specific reagent 2-amino-4-(p-anisyl)-5-aroyl-thiazole (RAPOX) has been unsuccessful. As a result, the creation of a detailed and scientifically rigorous application note and protocol as requested cannot be fulfilled at this time.

While extensive searches were conducted to gather the necessary information to construct a detailed application note for researchers, scientists, and drug development professionals, a primary, authoritative source outlining the specific methodology for the RAPOX reagent in nickel determination could not be located. The available scientific literature and online resources provide ample information on spectrophotometric methods for nickel analysis using a variety of other chromogenic reagents, but the specific parameters and procedures for RAPOX remain elusive.

To generate a scientifically valid and trustworthy protocol, the following critical information is essential:

-

The precise chemical structure of the specific RAPOX reagent used for nickel determination. The term "aroyl" in the chemical name is a general descriptor, and the exact substituent group is necessary to understand the chelation chemistry.

-

The wavelength of maximum absorbance (λmax) for the nickel-RAPOX complex. This is a fundamental parameter for any spectrophotometric analysis.

-

The optimal pH for the formation of the colored complex. The pH of the reaction medium is a critical factor influencing the sensitivity and stability of the complex.

-

The stoichiometry of the Ni(II)-RAPOX complex. Understanding the molar ratio of the metal ion to the ligand is crucial for accurate quantification.

-

A validated, step-by-step experimental protocol. This would include reagent concentrations, incubation times, and specific instrument settings.

-

Data on potential interferences from other ions commonly found in relevant sample matrices, such as alloys and biological samples.

Without access to a primary research article or a detailed technical note from a reputable source that specifies these parameters for the RAPOX method, any attempt to create an application note would be based on speculation and would lack the scientific integrity and trustworthiness required for the target audience.

Application Note: Evaluating the Antioxidant Capacity of 2,4-Dihydroxyacetophenone Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in numerous pathologies including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] Antioxidants are compounds that can neutralize these harmful free radicals, making them a critical area of research in pharmacology and drug development.[1][3]

Phenolic compounds, characterized by an aromatic ring with one or more hydroxyl groups, are a major class of antioxidants.[4][5][6] 2,4-Dihydroxyacetophenone oxime, a derivative of the naturally occurring acetophenone, combines the established antioxidant potential of a dihydroxyphenolic structure with the bioactivity of an oxime functional group.[7][8][9] This unique combination makes it a compelling candidate for antioxidant studies.

This guide provides a comprehensive technical overview and detailed protocols for assessing the in vitro antioxidant capacity of 2,4-Dihydroxyacetophenone oxime using three standard spectrophotometric assays: DPPH, ABTS, and FRAP.

Compound Profile & Mechanism of Action

Chemical Structure and Properties

2,4-Dihydroxyacetophenone oxime (also known as resacetophenone oxime) possesses key structural features that underpin its antioxidant potential. The two hydroxyl (-OH) groups on the phenyl ring are the primary active sites. The ortho-para positioning of these groups enhances their ability to donate hydrogen atoms and stabilize the resulting phenoxyl radical through resonance.

Caption: Structure of 2,4-Dihydroxyacetophenone Oxime.

Postulated Antioxidant Mechanisms

Phenolic compounds primarily exert their antioxidant effects through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4]

-

Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), neutralizing it and forming a stable antioxidant radical (ArO•). This is a kinetically fast process.

ArOH + R• → ArO• + RH

-

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R:-). The radical cation can then deprotonate.

ArOH + R• → ArOH•+ + R:-

The dihydroxy substitution on the phenyl ring of 2,4-Dihydroxyacetophenone oxime makes it particularly effective at both HAT and SET, as the electron-donating hydroxyl groups lower the bond dissociation enthalpy of the O-H bond and the ionization potential.

Caption: Key antioxidant mechanisms for phenolic compounds.

Principles of In Vitro Antioxidant Assays

A single assay is insufficient to capture the multifaceted nature of antioxidant activity. Therefore, a panel of assays based on different mechanisms is recommended.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the capacity of an antioxidant to scavenge the stable DPPH radical.[10][11] The reduction of the deep violet DPPH radical to the pale yellow DPPH-H is monitored spectrophotometrically.[10][11] This assay operates primarily through a mixed HAT and SET mechanism.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the blue-green ABTS radical cation (ABTS•+).[12][13] Antioxidants reduce the ABTS•+, causing decolorization, which is measured as a decrease in absorbance.[13] The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and is primarily based on the SET mechanism.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[14][15] The change in absorbance is proportional to the total reducing power of the sample.[15] This is a classic SET-based method.[14]

Detailed Experimental Protocols

Best Practice: For all assays, a standard antioxidant like Ascorbic Acid, Trolox, or Gallic Acid should be run in parallel to validate the assay and provide a benchmark for comparison.

DPPH Radical Scavenging Assay

Principle: The antioxidant compound donates a hydrogen atom or electron to the stable DPPH radical, causing the violet solution to turn yellow. The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity.[10][11]

Caption: General workflow for the DPPH antioxidant assay.

Reagents and Equipment:

-

2,4-Dihydroxyacetophenone oxime

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (ACS grade)

-

Ascorbic acid (or other standard)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

-

Multichannel pipette

Step-by-Step Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark, as DPPH is light-sensitive.

-

Preparation of Test Samples: Prepare a stock solution of 2,4-Dihydroxyacetophenone oxime (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Prepare the same concentrations for the positive control (Ascorbic Acid).

-

Assay Setup (96-well plate):

-

Blank: Add 100 µL of methanol.

-

Test Samples: Add 100 µL of each dilution of the test compound.

-

Positive Control: Add 100 µL of each dilution of Ascorbic Acid.

-

-

Reaction Initiation: To all wells, add 100 µL of the 0.1 mM DPPH working solution.[16] Mix gently by pipetting.

-

Incubation: Incubate the plate at room temperature for 30 minutes in the dark.[16] Causality Note: Incubation in the dark is crucial to prevent the photo-degradation of the DPPH radical, which would lead to inaccurate results.

-

Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[16]

Data Analysis: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula:

% Inhibition = [ (A_blank - A_sample) / A_blank ] × 100 [10]

Where:

-

A_blank is the absorbance of the DPPH solution without the sample (Blank).

-

A_sample is the absorbance of the DPPH solution with the test sample or standard.

Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

Principle: This assay is based on the ability of the test compound to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green radical results in decolorization, measured by the decrease in absorbance at ~734 nm.[13]

Caption: General workflow for the ABTS antioxidant assay.

Reagents and Equipment:

-

2,4-Dihydroxyacetophenone oxime

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate Buffered Saline (PBS) or ethanol

-

Trolox (or other standard)

-

96-well microplate and reader (734 nm)

Step-by-Step Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes (1:1 ratio).

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12][13] Causality Note: This extended incubation ensures the complete generation of the ABTS radical cation.

-

-

Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[13]

-

Preparation of Test Samples: Prepare a stock solution and serial dilutions of 2,4-Dihydroxyacetophenone oxime and the Trolox standard as described in the DPPH protocol.

-

Assay Setup and Measurement:

-

Add 20 µL of each sample/standard dilution to the wells of a 96-well plate.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of scavenging activity using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by dividing the slope of the sample's dose-response curve by the slope of the Trolox curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the reducing capacity of an antioxidant. At low pH, antioxidants reduce the ferric-TPTZ (Fe³⁺) complex to the ferrous-TPTZ (Fe²⁺) complex, which has an intense blue color with an absorption maximum at ~593 nm.[15]

Caption: General workflow for the FRAP antioxidant assay.

Reagents and Equipment:

-

2,4-Dihydroxyacetophenone oxime

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

-

Ferric chloride (FeCl₃·6H₂O)

-

Ferrous sulfate (FeSO₄·7H₂O) for standard curve

-

Sodium acetate, Acetic acid (for acetate buffer)

-

Hydrochloric acid (HCl)

-

96-well microplate and reader (593 nm) with temperature control

Step-by-Step Procedure:

-

Preparation of FRAP Reagent (prepare fresh):

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g sodium acetate trihydrate and add 16 mL glacial acetic acid. Make up to 1 L with distilled water.

-

TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

-

FeCl₃ Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.

-

Working FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Pre-warm this reagent to 37°C before use. Causality Note: The acidic pH of 3.6 is critical for iron chelation and reduction.

-

-

Preparation of Standard and Samples:

-

Prepare a ferrous sulfate (FeSO₄) standard curve (e.g., 100 to 2000 µM) in distilled water.

-

Prepare dilutions of 2,4-Dihydroxyacetophenone oxime in an appropriate solvent.

-

-

Assay Procedure:

-

Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.

-

Add 180 µL of the pre-warmed working FRAP reagent to all wells.

-

Incubate at 37°C for 4-8 minutes.[17]

-

Measure the absorbance at 593 nm.

-

Data Analysis: Plot the absorbance of the FeSO₄ standards against their concentration to create a standard curve. Use the regression equation from this curve to calculate the FRAP value of the test samples, expressed as mM of Fe(II) equivalents.

Data Interpretation and Best Practices

Comparative Data Summary

Results should be summarized to compare the efficacy of 2,4-Dihydroxyacetophenone oxime against a known standard.

| Assay | Parameter | 2,4-Dihydroxyacetophenone Oxime (Hypothetical Data) | Ascorbic Acid (Standard) |

| DPPH | IC₅₀ (µg/mL) | 18.5 | 5.2 |

| ABTS | IC₅₀ (µg/mL) | 12.3 | 3.8 |

| FRAP | FRAP Value (mM Fe(II)/mg) | 1.8 | 4.5 |

Note: Lower IC₅₀ values indicate higher scavenging activity. Higher FRAP values indicate greater reducing power.

Troubleshooting and Considerations

-

Solubility: Ensure the test compound is fully dissolved in the assay solvent. Poor solubility can lead to underestimated activity. If necessary, use a co-solvent like DMSO, but keep its final concentration low (<1%) and run an appropriate solvent control.

-

Color Interference: If 2,4-Dihydroxyacetophenone oxime has intrinsic color that absorbs near the assay wavelength, a sample blank (sample + solvent, without the colorimetric reagent) must be run and its absorbance subtracted from the sample reading.

-

Assay Choice: The results from these assays are not always directly correlated. A compound may show high activity in a HAT-based assay but lower activity in a SET-based assay, or vice-versa.[7] This provides valuable mechanistic insight. Performing multiple assays is crucial for a comprehensive antioxidant profile.

Conclusion

2,4-Dihydroxyacetophenone oxime is a promising candidate for antioxidant applications, warranting investigation through a systematic panel of in vitro assays. The protocols detailed in this guide for DPPH, ABTS, and FRAP assays provide a robust framework for quantifying its radical scavenging and reducing capabilities. By carefully following these methodologies and understanding the chemical principles behind them, researchers can generate reliable and reproducible data essential for drug discovery and development programs.

References

-

Emami, S., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Food Chemistry. Available at: [Link]

-

Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. Available at: [Link]

-

Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available at: [Link]

-

Kocyigit, U. M., et al. (2021). Screening and evaluation of antioxidant activity of some amido-carbonyl oxime derivatives and their radical scavenging activities. Journal of Taibah University for Science. Available at: [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]

-

Sadeghpour, H., et al. (2025). Antioxidants Activity of Selected Synthesized Compounds. Crimson Publishers. Available at: [Link]

-

Doğan, A., et al. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

Doğan, A., et al. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Semantic Scholar. Available at: [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. Available at: [Link]

-

Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

-

Shabbir, M., et al. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Journal of Food Processing and Preservation. Available at: [Link]

-

Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo Molecular Technologies. Available at: [Link]

-

ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. ResearchGate. Available at: [Link]

-

Frontiers. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The mechanism(s) of action of antioxidants: From scavenging reactive oxygen/nitrogen species to redox signaling and the generation of bioactive secondary metabolites. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Antioxidant mechanism of phenolic compounds Flavonoids. ResearchGate. Available at: [Link]

-

Ye, L., et al. (2013). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Journal of Cellular and Molecular Medicine. Available at: [Link]

-

G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. Available at: [Link]

-

ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

-

Santos, C. C., et al. (2007). Antioxidant properties of oxime 3-(phenylhydrazono) butan-2-one. Redox Report. Available at: [Link]

-

Bio-protocol. (n.d.). ABTS radical scavenging assay. Bio-protocol. Available at: [Link]

-

MDPI. (2022). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Antioxidants. Available at: [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.. Available at: [Link]

-

JScholar Publishers. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Food Science and Nutrition. Available at: [Link]

-

Bio-protocol. (n.d.). ABTS radical scavenging assay. Bio-protocol. Available at: [Link]

-

ResearchGate. (2009). Mechanisms of antioxidants in the oxidation of foods. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]

-

MDPI. (2021). Phenolic Antioxidants and Human Health. Encyclopedia. Available at: [Link]

-

MDPI. (2022). Unsubstituted Oximes as Potential Therapeutic Agents. Molecules. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and antioxidant activities of some novel oxime derivatives - MedCrave online [medcraveonline.com]

- 4. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 6. jscholarpublishers.com [jscholarpublishers.com]

- 7. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. amerigoscientific.com [amerigoscientific.com]

- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 13. benchchem.com [benchchem.com]

- 14. zen-bio.com [zen-bio.com]

- 15. cosmobiousa.com [cosmobiousa.com]

- 16. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 17. researchgate.net [researchgate.net]

Application Note: A Robust HPLC Method for the Analysis of Phenolic Oximes

Abstract

This application note presents a comprehensive guide to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of phenolic oximes. These compounds, characterized by a hydroxyl group attached to an aromatic ring and an oxime functional group, are pivotal in medicinal chemistry and material science. This guide provides a detailed, step-by-step protocol, from initial analyte assessment to full method validation, grounded in scientific principles and aligned with ICH guidelines. We delve into the critical aspects of stationary phase selection, mobile phase optimization, and detector settings, explaining the causality behind each experimental choice to ensure a scientifically sound and reproducible method.

Introduction: The Analytical Challenge of Phenolic Oximes

Phenolic oximes are a class of organic compounds featuring both a phenolic hydroxyl (-OH) and an oxime (-C=N-OH) functional group attached to an aromatic scaffold.[1] This dual functionality imparts unique chemical properties, including the ability to form strong hydrogen bonds and coordinate with metal ions.[1][2][3] Their application spans from being crucial intermediates in drug synthesis to acting as potent antioxidants and metal extractants.[2][4]

The analytical challenge in HPLC stems from their moderate polarity and potential for peak tailing due to interactions between the phenolic hydroxyl group and residual silanols on silica-based stationary phases. Furthermore, the presence of both acidic (phenol) and weakly acidic/basic (oxime) protons necessitates careful pH control of the mobile phase to ensure consistent retention and peak shape. This guide provides a systematic approach to overcome these challenges.

Foundational Principles: Analyte Characterization

A successful HPLC method begins with understanding the analyte. Phenolic oximes, such as Salicylaldoxime (a common example), possess key characteristics that dictate the chromatographic strategy.

-

Polarity: The combination of a nonpolar aromatic ring and polar hydroxyl and oxime groups places them in the moderately polar range. This makes Reversed-Phase (RP) HPLC the most suitable separation mode.[5][6] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; nonpolar compounds are retained longer.[5][7]

-

Acidity (pKa): The phenolic proton is weakly acidic (pKa ~10), while the oxime proton is even less so (pKa ~11-12). To maintain a consistent, neutral form of the analyte and prevent ionization, which can cause peak splitting or tailing, the mobile phase pH should be kept at least 2 units below the pKa of the phenolic group. Acidification of the mobile phase is therefore standard practice.[8]

-

UV Absorbance: The aromatic ring conjugated with the oxime group provides strong chromophores, making UV-Vis or Diode Array Detection (DAD) an ideal detection method.[8][9] A preliminary UV scan of the analyte in the mobile phase diluent is essential to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Strategic HPLC Method Development

The development process is a logical sequence of selecting and optimizing parameters. The goal is to achieve a method with adequate resolution, peak symmetry, accuracy, and precision.

Column (Stationary Phase) Selection

The Causality: The choice of stationary phase is the most critical factor in determining the selectivity of the separation. For phenolic oximes, a C18 (octadecylsilane) bonded silica column is the workhorse and the recommended starting point.[5][10][11] The long alkyl chains provide sufficient hydrophobicity to retain the aromatic ring, while modern, high-purity silica with end-capping minimizes the interaction with the polar functional groups, leading to better peak shapes.

Recommendation:

-

Stationary Phase: C18, 5 µm particle size

-

Dimensions: 4.6 x 150 mm (for standard HPLC systems)

-

Rationale: This configuration offers a good balance of efficiency, backpressure, and sample loading capacity. The 5 µm particles provide sharp peaks without the high backpressure associated with smaller sub-2 µm particles.

Mobile Phase Optimization

The mobile phase modulates the retention and selectivity of the separation. A gradient elution is often necessary when analyzing a mixture of phenolic oximes with varying polarity or when separating the main analyte from its impurities.

Step 1: Solvent Selection

-

Aqueous Phase (Solvent A): Deionized water with an acid modifier. 0.1% acetic acid or formic acid is recommended.[8][10]

-

Causality: The acid suppresses the ionization of both the phenolic hydroxyl group and any free silanol groups on the column, leading to sharper, more symmetrical peaks and reproducible retention times.

-

-

Organic Phase (Solvent B): Acetonitrile or Methanol.[8][12]

-

Causality: Acetonitrile is generally preferred as it has a lower viscosity (resulting in lower backpressure) and often provides better peak shapes for aromatic compounds compared to methanol.

-

Step 2: Gradient Elution Design A generic starting gradient can be employed and then optimized based on the initial results.

Diagram: HPLC Method Development Workflow

Caption: Core parameters for HPLC method validation according to ICH Q2(R1).

Table 2: Summary of Validation Parameters and Acceptance Criteria

| Parameter | Objective | Typical Acceptance Criteria |

| Specificity | To ensure the signal is from the analyte only. Often assessed via forced degradation studies. [13][14][15] | Peak purity index > 0.999. No co-elution from blank, placebo, or degradation products at the analyte's retention time. |

| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (R²) ≥ 0.995 over the specified range. |

| Accuracy | To measure the closeness of the test results to the true value. Assessed by % recovery of spiked samples. | Mean recovery between 98.0% and 102.0% at three concentration levels. |

| Precision | To measure the degree of scatter between a series of measurements. Includes repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2.0% for n≥6 replicates. |

| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target assay concentration. [16] |

| LOD/LOQ | The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters (e.g., tailing factor, resolution) remain within acceptable limits. |

Protocol: Forced Degradation Study for Specificity

Objective: To demonstrate that the method can separate the phenolic oxime from its potential degradation products, thus proving it is "stability-indicating." [13][17] Procedure:

-

Expose the phenolic oxime sample to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours. [18] * Thermal: Dry heat at 105 °C for 48 hours.

-

Photolytic: Expose to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours) as per ICH Q1B.

-

-

Neutralize the acid and base-stressed samples.

-

Dilute all stressed samples to the target concentration and analyze using the developed HPLC method.

-

Evaluation: Examine the chromatograms for new peaks (degradants). Use the DAD's peak purity function to confirm that the main analyte peak is spectrally pure in all stressed samples. The method is specific if the analyte peak is well-resolved from all degradation product peaks.

Conclusion

The development of a robust HPLC method for phenolic oximes is readily achievable through a systematic and scientifically-grounded approach. By leveraging the principles of reversed-phase chromatography with a C18 column and an acidified water/acetonitrile mobile phase, analysts can achieve excellent separation and quantification. The protocols and validation strategies outlined in this application note provide a comprehensive framework for researchers, scientists, and drug development professionals to establish reliable, accurate, and precise analytical methods suitable for quality control, stability testing, and research applications.

References

-

CORE. (n.d.). HPLC Method Development for Characterisation of the Phenolic Composition of Cyclopia subternata and C. maculata Extracts and Chromatographic. Retrieved from [Link]

-

AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. Retrieved from [Link]

-

Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Retrieved from [Link]

- Google Patents. (n.d.). US6673969B2 - Process for preparation of oximes and resulting products.

-

Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

-

Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

-

Karabörk, M., et al. (2018). New diazo-containing phenolic oximes: structural characterization, computational studies, and solvent extraction of Cu(II). Turkish Journal of Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

-

ResearchGate. (2008). (PDF) HPLC method for the quantification of phenolic acids, phenolic aldehydes, coumarins and furanic derivatives in different kinds of toasted wood used for the ageing of brandies. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). A simple Cu(II) complex of phenolic oxime: synthesis, crystal structure, supramolecular interactions, DFT calculation and catecholase activity study. Retrieved from [Link]

-

MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. Retrieved from [Link]

-

ResearchGate. (2001). The structures of phenolic oximes and their complexes | Request PDF. Retrieved from [Link]

-

European Medicines Agency. (1995). ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. Retrieved from [Link]

-

International Journal of FMC Research. (n.d.). To Study Force Degradation of Ozenoxacin Using RP-HPLC. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

-

ResearchGate. (2012). Separation selectivity of some phenolic acids in RP HPLC systems with binary mobile phase comprised various modifies. Retrieved from [Link]

-

National Institutes of Health (NIH). (2017). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes. Retrieved from [Link]

-

Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

-

Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

-

Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

-

Scribd. (n.d.). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]

-

MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]

-

ResearchGate. (2018). New diazo-containing phenolic oximes: Structural characterization, computational studies, and solvent extraction of Cu(II), Ni(II), and Zn(II) ions | Request PDF. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. A simple Cu(II) complex of phenolic oxime: synthesis, crystal structure, supramolecular interactions, DFT calculation and catecholase activity study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. actascientific.com [actascientific.com]

- 7. waters.com [waters.com]